molecular formula C9H13NO B1280110 1-Amino-2-phenyl-propan-2-ol CAS No. 1017418-99-3

1-Amino-2-phenyl-propan-2-ol

Cat. No.: B1280110
CAS No.: 1017418-99-3
M. Wt: 151.21 g/mol
InChI Key: BDNDQOCRJGGSJO-UHFFFAOYSA-N
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Preparation Methods

1-Amino-2-phenyl-propan-2-ol can be synthesized through various methods. One common synthetic route involves the reductive amination of phenylacetone with ammonia or an amine in the presence of a reducing agent. The Leuckart-Wallach reaction is another method, which involves the reaction of phenylacetone with formamide followed by hydrolysis . Industrial production methods often utilize catalytic hydrogenation of the corresponding nitro compound or nitrile under specific conditions to yield the desired amino alcohol .

Chemical Reactions Analysis

1-Amino-2-phenyl-propan-2-ol undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

    Condensation: It can undergo condensation reactions with aldehydes or ketones to form imines or Schiff bases.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions include ketones, amines, and substituted derivatives .

Scientific Research Applications

1-Amino-2-phenyl-propan-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Amino-2-phenyl-propan-2-ol involves its interaction with adrenergic receptors in the body. It acts as a norepinephrine releasing agent, thereby indirectly activating adrenergic receptors. This leads to increased levels of norepinephrine in the synaptic cleft, resulting in enhanced sympathetic nervous system activity . The compound also has some affinity for dopamine receptors, although to a lesser extent .

Comparison with Similar Compounds

1-Amino-2-phenyl-propan-2-ol is structurally similar to other compounds such as phenylpropanolamine, ephedrine, and pseudoephedrine. it is unique in its specific stereochemistry and the presence of both an amino and hydroxyl group on the same carbon atom. This structural feature allows it to exhibit distinct pharmacological properties compared to its analogs .

Similar compounds include:

    Phenylpropanolamine: Used as a decongestant and appetite suppressant.

    Ephedrine: Commonly used in the treatment of asthma and nasal congestion.

    Pseudoephedrine: Widely used as a nasal decongestant.

Properties

IUPAC Name

1-amino-2-phenylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-9(11,7-10)8-5-3-2-4-6-8/h2-6,11H,7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDNDQOCRJGGSJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30494276, DTXSID701281569
Record name 1-Amino-2-phenylpropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30494276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-(Aminomethyl)-α-methylbenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701281569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17643-24-2, 1017418-99-3
Record name α-(Aminomethyl)-α-methylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17643-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Amino-2-phenylpropan-2-ol
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URL https://comptox.epa.gov/dashboard/DTXSID30494276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-(Aminomethyl)-α-methylbenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701281569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-amino-2-phenylpropan-2-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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